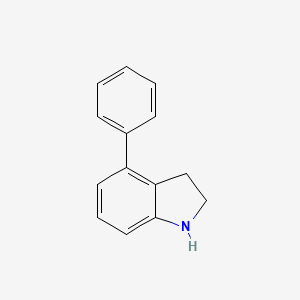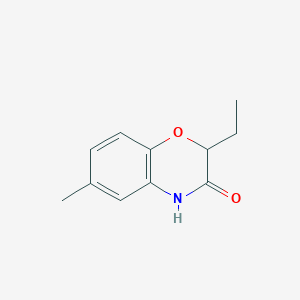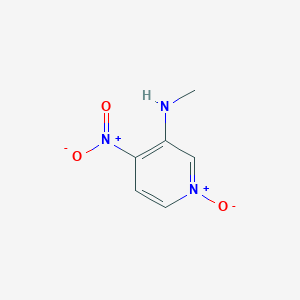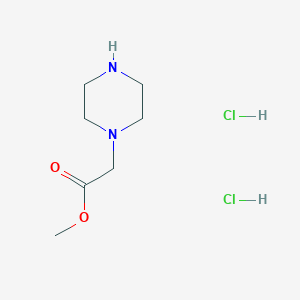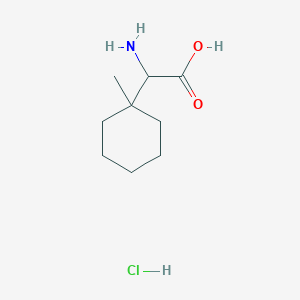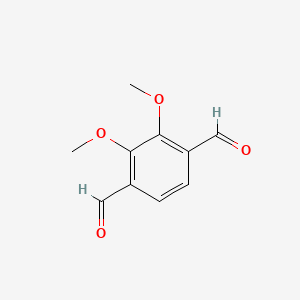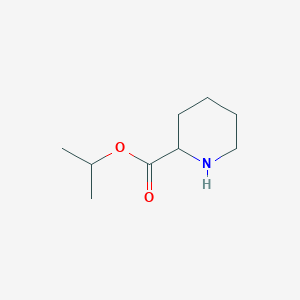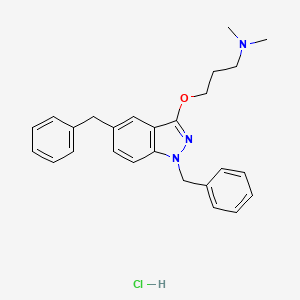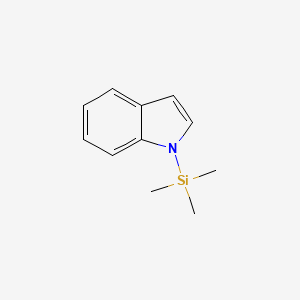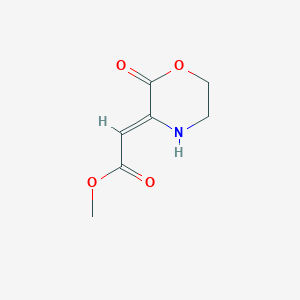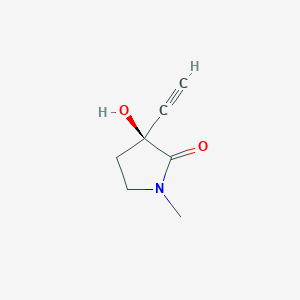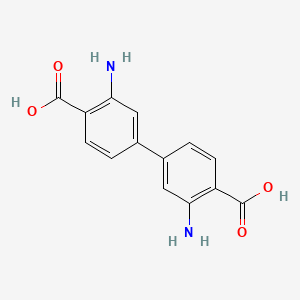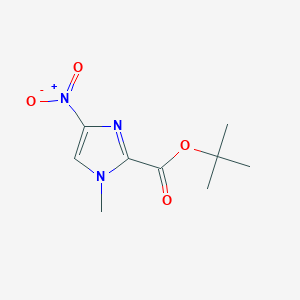![molecular formula C17H14N4O B3110426 2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one CAS No. 1799434-60-8](/img/structure/B3110426.png)
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one
描述
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one is a heterocyclic compound that features a quinoline moiety linked to a pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one typically involves the reaction of quinoline derivatives with pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one precursors. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohols to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and efficient synthetic routes are likely to be applied. The use of catalyst-free reactions and high-yielding processes would be essential for large-scale production.
化学反应分析
Types of Reactions
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in critical cellular processes, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
Pyridin-2-yl derivatives: These compounds share a similar structure but have a pyridine ring instead of a quinoline ring.
Isoquinolin-1-yl derivatives: These compounds have an isoquinoline ring, which is structurally similar to quinoline.
Uniqueness
2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one is unique due to its specific combination of a quinoline moiety with a pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(2-quinolin-2-ylethyl)pyrrolo[1,2-d][1,2,4]triazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-16-6-3-10-20(16)12-18-21(17)11-9-14-8-7-13-4-1-2-5-15(13)19-14/h1-8,10,12H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMQBFQNIUXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCN3C(=O)C4=CC=CN4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


